1-(Brommethyl)-1-ethoxycyclobutan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

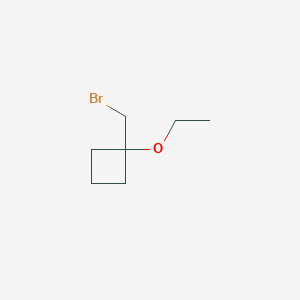

1-(Bromomethyl)-1-ethoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and an ethoxy group

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-ethoxycyclobutane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Material Science: Utilized in the preparation of polymers and other advanced materials through its reactive bromomethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethoxycyclobutane can be synthesized through a multi-step process. One common method involves the bromination of 1-(hydroxymethyl)-1-ethoxycyclobutane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for 1-(Bromomethyl)-1-ethoxycyclobutane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-1-ethoxycyclobutane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, leading to the formation of 1-(hydroxymethyl)-1-ethoxycyclobutane.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-ethoxycyclobutene.

Oxidation: The ethoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent like tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed:

Nucleophilic Substitution: 1-(Hydroxymethyl)-1-ethoxycyclobutane.

Elimination: 1-Ethoxycyclobutene.

Oxidation: 1-(Bromomethyl)-1-ethoxycyclobutanone.

Wirkmechanismus

The mechanism of action for 1-(Bromomethyl)-1-ethoxycyclobutane primarily involves its reactivity as an electrophile. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The ethoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

1-(Chloromethyl)-1-ethoxycyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

1-(Bromomethyl)-1-methoxycyclobutane: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness: 1-(Bromomethyl)-1-ethoxycyclobutane is unique due to the combination of its bromomethyl and ethoxy groups, which provide distinct reactivity patterns compared to its analogs. The presence of the bromomethyl group makes it more reactive towards nucleophiles compared to the chloromethyl analog, while the ethoxy group offers different steric and electronic properties compared to the methoxy analog .

Biologische Aktivität

1-(Bromomethyl)-1-ethoxycyclobutane (CAS No. 2031259-09-1) is an organic compound characterized by a cyclobutane ring with a bromomethyl substituent at the first position and an ethoxy group at the third position. This unique structure endows the compound with distinctive chemical properties, particularly enhancing its reactivity in nucleophilic substitution reactions, which are fundamental in organic chemistry. Despite its promising structure, the specific biological activities of 1-(Bromomethyl)-1-ethoxycyclobutane are not extensively documented in the literature.

Chemical Structure and Properties

The molecular formula of 1-(Bromomethyl)-1-ethoxycyclobutane is C6H11BrO. The presence of the bromomethyl group suggests potential interactions with biological nucleophiles, which could lead to pharmacologically relevant derivatives. The ethoxy group may also influence solubility and reactivity in biological systems.

Comparison with Similar Compounds

To better understand the potential applications of 1-(Bromomethyl)-1-ethoxycyclobutane, it is useful to compare it with structurally similar compounds:

| Compound Name | Key Features |

|---|---|

| 1-(Bromomethyl)cyclobutane | Lacks the ethoxy group; less versatile in synthesis |

| 3-Ethoxycyclobutanemethanol | Contains an alcohol instead of a bromomethyl group |

| 1-(Chloromethyl)-3-ethoxycyclobutane | Contains chlorine instead of bromine; different reactivity |

| 3-Bromo-3-ethoxycyclobutane | Similar structure but different substitution pattern |

This table highlights how the unique combination of the bromomethyl and ethoxy groups in 1-(Bromomethyl)-1-ethoxycyclobutane provides distinct chemical properties and reactivity patterns that are valuable across various fields of research.

Case Studies

Although direct case studies on 1-(Bromomethyl)-1-ethoxycyclobutane are scarce, related compounds have been studied extensively:

- Antimicrobial Activity : A study on structurally related brominated compounds demonstrated significant antibacterial properties against Gram-positive bacteria. This suggests that 1-(Bromomethyl)-1-ethoxycyclobutane may warrant similar investigations.

- Antiviral Potential : Research into halogenated cyclobutanes has indicated potential antiviral mechanisms through inhibition of viral entry or replication. This opens avenues for exploring the antiviral efficacy of 1-(Bromomethyl)-1-ethoxycyclobutane.

The mechanism by which 1-(Bromomethyl)-1-ethoxycyclobutane might exert biological effects can be hypothesized based on its chemical structure:

- Interaction with Enzymes : The bromomethyl group may mimic substrates for certain enzymes, leading to inhibition or modulation of enzymatic activity.

- Reactivity with Nucleophiles : The compound's ability to react with biological nucleophiles could result in covalent modifications of biomolecules, potentially altering their function.

Future Research Directions

Given the preliminary insights into the potential biological activities of 1-(Bromomethyl)-1-ethoxycyclobutane, several research avenues can be pursued:

- In Vitro Studies : Conducting assays to evaluate antimicrobial and antiviral activities.

- Mechanistic Studies : Investigating how this compound interacts at a molecular level with various biological targets.

- Synthesis of Derivatives : Exploring modifications to enhance biological activity or selectivity towards specific targets.

Eigenschaften

IUPAC Name |

1-(bromomethyl)-1-ethoxycyclobutane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO/c1-2-9-7(6-8)4-3-5-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUKMVJLGIIVBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.